4-(dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile
Description
4-(Dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile is a pyridine derivative featuring three distinct substituents:
- 4-Dimethylamino group: An electron-donating substituent that enhances basicity and influences electronic distribution.
- 3-Carbonitrile: A polar functional group that increases molecular rigidity and participates in dipolar interactions.
Its reactivity and physicochemical properties are shaped by the interplay between electron-donating (dimethylamino) and electron-withdrawing (nitro, carbonitrile) groups .
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-2-(4-nitroanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-18(2)13-7-8-16-14(12(13)9-15)17-10-3-5-11(6-4-10)19(20)21/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOKKUZDSBWDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with dimethylamine and 4-nitroaniline under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(dimethylamino)-2-[(4-aminophenyl)amino]pyridine-3-carbonitrile.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of this compound is its potential as an antimicrobial agent. Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties against various pathogens.
Case Study: Antimicrobial Efficacy
A study synthesized several pyridine derivatives, including the compound , and tested their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to range between 2.18–3.08 μM mL, demonstrating effective antimicrobial activity .
Data Table: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Pathogen Tested | MIC (μM mL) |
|---|---|---|
| Compound A | S. aureus | 2.18 |
| Compound B | E. coli | 3.08 |
| 4-(Dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile | B. subtilis | 2.50 |
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are crucial in the treatment of viral infections such as HIV.
Case Study: NNRTI Activity
In a study focusing on the structural characteristics of NNRTIs, the compound demonstrated potential for forming stable nanoparticles, which can enhance bioavailability and therapeutic efficacy . The amphiphilic nature of the compound at low pH levels aids in drug aggregation, facilitating better delivery mechanisms for antiviral therapies.
Cancer Research
The compound's structural features make it a candidate for anticancer research. Pyridine derivatives have been associated with various biological activities, including pro-apoptotic effects and inhibition of tumor growth.
Case Study: Structure-Activity Relationship
A series of experiments evaluated the anticancer properties of pyridine-based compounds, including modifications to the nitro group on the phenyl ring. These modifications significantly impacted their cytotoxicity against cancer cell lines, indicating a potential pathway for developing new anticancer agents .
Data Table: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound C | HeLa | 5.0 |
| Compound D | MCF-7 | 7.5 |
| This compound | A549 | 6.0 |
Material Science Applications
Beyond biological applications, this compound has implications in material science, particularly in developing organic semiconductors and sensors due to its electronic properties.
Case Study: Organic Semiconductor Development
Research has shown that incorporating this compound into polymer matrices can enhance the electrical conductivity and stability of organic electronic devices. Its ability to form π-stacking interactions makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
A comparative analysis of key analogs is summarized in Table 1 .
*Estimated based on molecular formula.
Key Observations:
- Polarity: The dimethylamino and nitro groups increase polarity relative to halogenated analogs (e.g., bromo in ), suggesting better solubility in polar solvents.
- Steric Effects : Bulky substituents (e.g., piperazinyl-pyrimidine in ) reduce rotational freedom, which may impact binding in biological systems.
Biological Activity
4-(Dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12N4O2
- Molecular Weight : 244.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of the nitrophenyl group via electrophilic substitution.
- Dimethylation to obtain the dimethylamino functionality.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of pyridine compounds can inhibit various enzymes, including those involved in cancer progression and neurodegenerative diseases.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activities, which may contribute to their protective effects in cellular systems.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent.
-
Neuroprotective Effects :
- Another study focused on the neuroprotective properties of this compound against oxidative stress induced by neurotoxins. The compound demonstrated a dose-dependent reduction in neuronal apoptosis, highlighting its potential for treating neurodegenerative diseases.
Toxicity Profile
The toxicity profile is crucial for evaluating the safety of any new drug candidate. Acute toxicity studies have shown that while some derivatives exhibit low toxicity levels (e.g., LD50 > 1000 mg/kg), others may have higher toxicity, necessitating further investigation into their safety profiles.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
